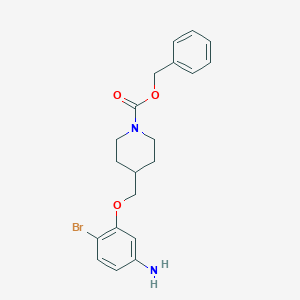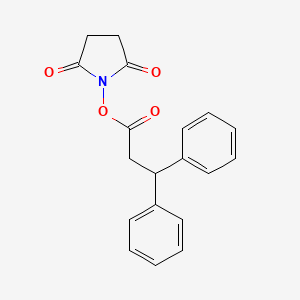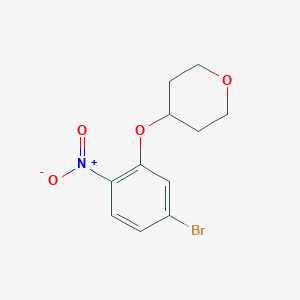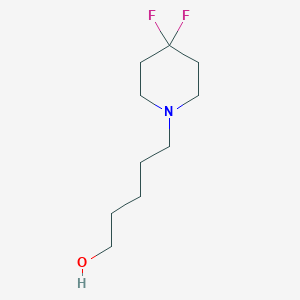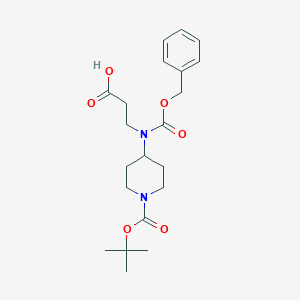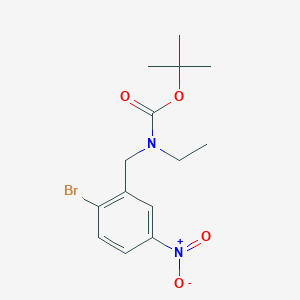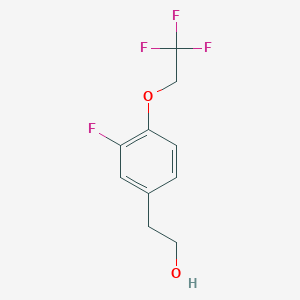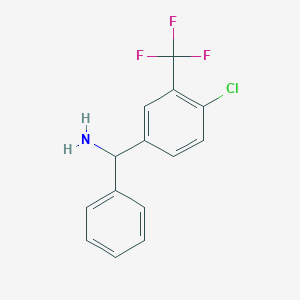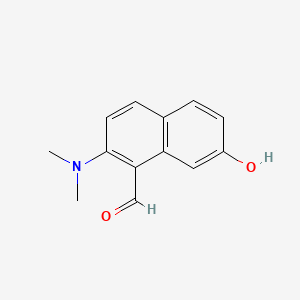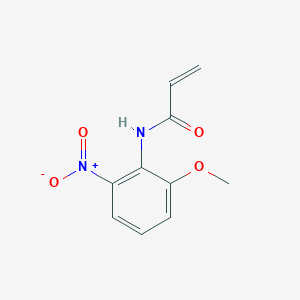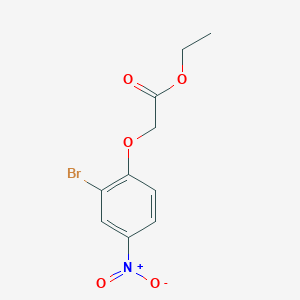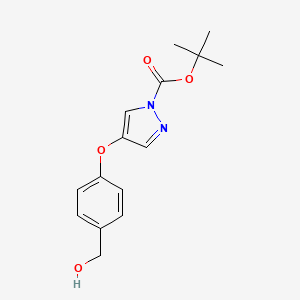![molecular formula C13H19BrN4O4S B8126173 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine](/img/structure/B8126173.png)
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is a chemical compound with the molecular formula C13H19BrN4O4S. It is a white to yellow solid that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a bromopyrimidine core, a piperazine ring, and a tert-butoxycarbonyl (Boc) protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine typically involves the reaction of 5-bromopyrimidine-2-sulfonyl chloride with tert-butyl 4-piperazinecarboxylate. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Coupling Reactions: Suzuki-Miyaura coupling reactions are performed using palladium catalysts, boronic acids, and bases such as potassium carbonate in organic solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: The major products are substituted pyrimidines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the boronic acid.
Scientific Research Applications
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine depends on its specific application. In biological systems, the compound may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the Boc-protected piperazine ring and the bromopyrimidine core allows for interactions with various biological macromolecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine: Similar structure but with a chloropyrazine core instead of a bromopyrimidine core.
2-(4-Boc-1-piperazinyl)acetic acid: Contains a piperazine ring and a Boc protecting group but lacks the pyrimidine core.
Uniqueness
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine is unique due to the combination of the bromopyrimidine core and the Boc-protected piperazine ring. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
tert-butyl 4-(5-bromopyrimidin-2-yl)sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUPAOHEFRFDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
